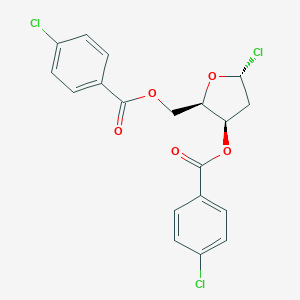
3,5-Dimethoxybenzylmagnesium chloride
Overview
Description
3,5-Dimethoxybenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMgO2. It is used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and one benzylmagnesium chloride group . The molecular weight of the compound is 210.94 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.94 g/mol . It has a complexity of 112 and a topological polar surface area of 18.5 Ų .
Scientific Research Applications
Synthesis and Chemical Reactivity
- Grignard Reaction Application : The compound was used in the Grignard reaction to produce 1-(3,5-Dimethoxyphenyl)-2-{2-[(3,5-dimethoxyphenyl)hydroxymethyl]-4-methoxyphenyl}ethanol, demonstrating its utility in synthesizing chiral centers and forming intramolecular hydrogen bonds (Yin & Zhang, 2002).
- Photochemistry Studies : Investigated for its role in the photochemistry of benzyl compounds, particularly in the formation of isomeric trienes and SN1 reactivity, highlighting its significance in understanding reaction mechanisms (DeCosta, Howell, Pincock, & Rifai, 2000).
Synthesis of Specialized Compounds
- Tetrahydrocannabinol Synthesis : Utilized in the synthesis of tetrahydrocannabinol derivatives, showcasing its importance in the field of medicinal chemistry (Hoellinger, Nguyen-hoang Nam, Jean‐François Decauchereux, & Pichat, 1977).
- Macrolactonization in Organic Synthesis : Played a critical role in the synthesis of erythronolide A via macrolactonization, illustrating its utility in complex organic syntheses (Hikota, Sakurai, Horita, & Yonemitsu, 1990).
Catalysis and Polymer Chemistry
- Catalytic Applications : Its derivatives have been studied for use in catalytic processes, particularly in Kumada coupling reactions, highlighting its potential in catalytic chemistry (Deniz Demir Atli, 2020).
- Polymer Synthesis : Investigated for its role in initiating polymerizations and as a component in the synthesis of polymeric materials, underscoring its relevance in polymer science (Hatada, Nakanishi, Ute, & Kitayama, 1986).
Photolysis and Reaction Mechanisms
- Mechanism of Photolysis : Analyzed in studies of the photolysis of benzyl halides and acetates, providing insights into the reaction mechanisms of such compounds (Appleton, Brocklehurst, Mckenna, Mckenna, Thackeray, & Walley, 1977).
Safety and Hazards
properties
IUPAC Name |
magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWBLYJIGSBPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135808-66-1 | |
| Record name | 135808-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















